6-Aminohexyl 2-acetamido-2-deoxy-1-thiohexopyranoside
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Overview
Description
6-Aminohexyl 2-acetamido-2-deoxy-1-thiohexopyranoside is a synthetic compound that belongs to the class of thioglycosides This compound is characterized by the presence of an aminohexyl group and an acetamido group attached to a deoxy-thiohexopyranoside ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminohexyl 2-acetamido-2-deoxy-1-thiohexopyranoside typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-acetamido-2-deoxy-1-thiohexopyranose and 6-aminohexanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., triethylamine).
Coupling Reaction: The aminohexyl group is introduced through a coupling reaction, where 6-aminohexanol is reacted with 2-acetamido-2-deoxy-1-thiohexopyranose to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Aminohexyl 2-acetamido-2-deoxy-1-thiohexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The amino and acetamido groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Aminohexyl 2-acetamido-2-deoxy-1-thiohexopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of glycoproteins and glycolipids, as well as in the development of glycosylation inhibitors.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Aminohexyl 2-acetamido-2-deoxy-1-thiohexopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins involved in glycosylation processes, thereby inhibiting their activity.
Pathways: It affects pathways related to carbohydrate metabolism and glycoprotein synthesis, leading to alterations in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-2-deoxy-1-thio-β-D-glucopyranose 3,4,6-triacetate
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose
Uniqueness
6-Aminohexyl 2-acetamido-2-deoxy-1-thiohexopyranoside is unique due to the presence of the aminohexyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
51224-17-0 |
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Molecular Formula |
C14H28N2O5S |
Molecular Weight |
336.45 g/mol |
IUPAC Name |
N-[2-(6-aminohexylsulfanyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H28N2O5S/c1-9(18)16-11-13(20)12(19)10(8-17)21-14(11)22-7-5-3-2-4-6-15/h10-14,17,19-20H,2-8,15H2,1H3,(H,16,18) |
InChI Key |
GOCQRGQPUDASDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SCCCCCCN)CO)O)O |
Origin of Product |
United States |
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